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Compound of Interest

Compound Name: Z-D-Phg-OH

Cat. No.: B554488 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Z-D-Phg-OH as a Peptidomimetic
Building Block
Z-D-Phg-OH, or N-benzyloxycarbonyl-D-phenylglycine, is a non-proteinogenic amino acid

derivative that serves as a valuable building block in the design and synthesis of

peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of

natural peptides but offer advantages such as enhanced metabolic stability, improved oral

bioavailability, and increased receptor selectivity.[1] The incorporation of Z-D-Phg-OH into a

peptide sequence can confer unique structural and functional properties. The phenyl group

attached directly to the α-carbon introduces conformational constraints, which can help to

stabilize specific secondary structures like β-turns, often crucial for biological activity.

Furthermore, the D-configuration of the amino acid provides resistance to enzymatic

degradation by proteases, thereby prolonging the in-vivo half-life of the resulting

peptidomimetic.

Key Physicochemical Properties of Z-D-Phg-OH
A comprehensive understanding of the physicochemical properties of Z-D-Phg-OH is essential

for its effective application in synthetic protocols.
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Property Value

CAS Number 17609-52-8

Molecular Formula C₁₆H₁₅NO₄

Molecular Weight 285.29 g/mol

Appearance White to off-white powder

Solubility Soluble in many organic solvents

Applications in Drug Discovery
The unique characteristics of Z-D-Phg-OH make it a versatile tool in medicinal chemistry for

the development of novel therapeutics.

Enzyme Inhibitors: The rigid structure of the phenylglycine moiety can be exploited to design

potent and selective inhibitors of enzymes. By mimicking the transition state of an enzymatic

reaction, peptidomimetics containing Z-D-Phg-OH can block the active site of a target

enzyme.

Receptor Ligands: The aromatic ring of Z-D-Phg-OH can mimic the side chains of natural

aromatic amino acids such as phenylalanine or tyrosine, enabling the resulting

peptidomimetic to bind to the same biological targets.[1] This is particularly relevant for

targeting G protein-coupled receptors (GPCRs), a large family of receptors involved in a

multitude of physiological processes.

Anticancer Agents: Peptidomimetics are being increasingly investigated as potential

anticancer therapeutics due to their ability to target specific pathways involved in cancer

progression, such as angiogenesis and cell proliferation. The enhanced stability of

peptidomimetics containing D-amino acids makes them attractive candidates for cancer

therapy.

Experimental Protocols
The following are generalized protocols for the incorporation of Z-D-Phg-OH into

peptidomimetics using both solid-phase and solution-phase synthesis techniques. Researchers
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should optimize these protocols based on the specific sequence and desired properties of the

target peptidomimetic.

Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual solid-phase synthesis of a model peptide incorporating Z-D-
Phg-OH using a standard Fmoc/tBu strategy on a Rink Amide resin.

Materials:

Rink Amide resin

Z-D-Phg-OH

Fmoc-protected amino acids

Coupling reagents (e.g., HBTU, HOBt)

N,N-Diisopropylethylamine (DIEA)

Piperidine solution (20% in DMF)

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Cold diethyl ether

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with

20% piperidine in DMF.

Amino Acid Coupling:
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Pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents)

and HOBt (3 equivalents) in DMF.

Add DIEA (6 equivalents) to the activated amino acid solution.

Add the activated amino acid solution to the resin and agitate for 2 hours.

Monitor the coupling reaction using a Kaiser test.

Incorporation of Z-D-Phg-OH: Follow the same procedure as in step 3, using Z-D-Phg-OH
instead of an Fmoc-protected amino acid.

Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF

and DCM.

Cleavage and Deprotection: After the final coupling step, treat the resin with a TFA cleavage

cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and

then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

Resin Swelling Fmoc Deprotection Amino Acid Coupling Washing Z-D-Phg-OH Coupling Washing Cleavage & Deprotection Purification

Click to download full resolution via product page

Caption: General workflow for the incorporation of Z-D-Phg-OH via SPPS.

Solution-Phase Peptide Synthesis
This protocol outlines a general procedure for the synthesis of a dipeptide in solution using Z-
D-Phg-OH.

Materials:

Z-D-Phg-OH
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Amino acid ester hydrochloride (e.g., H-Ala-OMe.HCl)

Coupling reagent (e.g., EDC, HOBt)

N,N-Diisopropylethylamine (DIEA)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate (EtOAc)

Saturated sodium bicarbonate solution

Brine

Procedure:

Activation of Z-D-Phg-OH: Dissolve Z-D-Phg-OH and HOBt in anhydrous DMF. Add EDC to

the solution and stir for 10 minutes to activate the carboxylic acid.

Coupling Reaction: In a separate flask, dissolve the amino acid ester hydrochloride in

anhydrous DMF and add DIEA to neutralize the salt. Add the activated Z-D-Phg-OH solution

to the amino acid ester solution and stir at room temperature overnight.

Work-up: Dilute the reaction mixture with EtOAc and wash sequentially with 0.5 M HCl,

saturated sodium bicarbonate solution, and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by silica gel column chromatography.

Workflow for Solution-Phase Dipeptide Synthesis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b554488?utm_src=pdf-body
https://www.benchchem.com/product/b554488?utm_src=pdf-body
https://www.benchchem.com/product/b554488?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Activation

Coupling

Purification

Z-D-Phg-OH

Activated Ester

 

EDC/HOBt in DMF

 

Protected Dipeptide

 

Amino Acid Ester

 

Aqueous Workup

Silica Gel Chromatography

Click to download full resolution via product page

Caption: General workflow for solution-phase dipeptide synthesis.

Data Presentation
While specific quantitative data for peptidomimetics derived from Z-D-Phg-OH is highly

dependent on the target and the overall structure of the molecule, the following tables provide

illustrative data that could be expected during the synthesis and biological evaluation of such

compounds.
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Table 1: Illustrative Synthesis and Purification Data

Parameter Solid-Phase Synthesis Solution-Phase Synthesis

Coupling Efficiency per Step >95% >90%

Crude Peptide Purity (HPLC) 50-80% 60-90%

Final Yield after Purification 15-40% 20-50%

Table 2: Illustrative Biological Activity of Phenylglycine-Containing Peptidomimetics

Target Class Example Assay Illustrative IC₅₀/EC₅₀/Kᵢ

Protease Enzyme Inhibition Assay 0.1 - 10 µM

GPCR Radioligand Binding Assay 10 - 500 nM

Cancer Cell Line Cell Proliferation Assay (MTT) 1 - 50 µM

Note: The values presented are for illustrative purposes only and will vary significantly based

on the specific peptidomimetic and biological target.

Signaling Pathways
Peptidomimetics derived from Z-D-Phg-OH can be designed to modulate a variety of signaling

pathways. For instance, a peptidomimetic designed to antagonize a G protein-coupled receptor

(GPCR) would block the downstream signaling cascade initiated by the natural ligand.

Hypothetical GPCR Antagonism by a Z-D-Phg-OH Containing Peptidomimetic
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Caption: Peptidomimetic antagonist blocks natural ligand binding to a GPCR.

Conclusion
Z-D-Phg-OH is a highly valuable and versatile building block for the synthesis of

peptidomimetics. Its incorporation can significantly enhance the pharmacological properties of

peptides, leading to the development of novel therapeutic agents with improved stability and

biological activity. The provided protocols and conceptual frameworks offer a starting point for

researchers to explore the potential of Z-D-Phg-OH in their drug discovery programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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